Betainealdehyde Diethylacetal Iodide
Description
Betainealdehyde Diethylacetal Iodide (C₉H₂₂INO₂; molecular weight: 303.18 g/mol) is a quaternary ammonium compound characterized by a betainealdehyde core modified with diethylacetal and iodide substituents . It is commercially available for research purposes, with documented applications in biochemical studies, particularly in contexts requiring stable iodine-containing intermediates . This property suggests utility in studies of blood-brain barrier permeability or neurochemical pathways .
Properties
IUPAC Name |
2,2-diethoxyethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22NO2.HI/c1-6-11-9(12-7-2)8-10(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBGXTFFXWVDMA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C[N+](C)(C)C)OCC.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424104 | |
| Record name | Betainealdehyde Diethylacetal Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6711-89-3 | |
| Record name | NSC97065 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Betainealdehyde Diethylacetal Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions
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Step 1 : Dimethyl chloroacetal (1 mol) is mixed with 10–40% aqueous ammonia in a 20:1–3.5 mass ratio.
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Step 2 : The mixture is heated to 100–150°C (optimally 130–140°C) under stirring for 3–5 hours.
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Step 3 : Ammonia is recovered via distillation, and residual solution is treated with 20–50% NaOH to adjust pH to 12–14.
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Step 4 : Rectification under atmospheric pressure yields aminoacetaldehyde dimethyl acetal with 51.8–71.1% efficiency.
Table 1: Optimization of Aminoacetaldehyde Diethylacetal Synthesis
| Parameter | Range Tested | Optimal Value | Yield (%) |
|---|---|---|---|
| Ammonia Concentration | 10–40% | 30% | 71.1 |
| Reaction Temperature | 100–150°C | 130–140°C | 68.5 |
| NaOH Concentration | 20–50% | 40% | 69.8 |
The aminoacetaldehyde diethylacetal undergoes quaternization using ethyl iodide to form the target compound. A modified protocol from Jellinek et al. (as cited in) is applied:
Reaction Protocol
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Step 1 : Aminoacetaldehyde diethylacetal (2.1 g) is dissolved in absolute ethanol (40 mL) with calcium oxide (11.2 g) to absorb HCl generated during alkylation.
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Step 2 : Ethyl iodide (9.15 mL) is added dropwise at 25°C, followed by stirring for 2 hours.
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Step 3 : Additional calcium oxide (5 g) and ethyl iodide (4.5 mL) are introduced, and stirring continues for 10 hours.
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Step 4 : The mixture is filtered, and the filtrate is concentrated under reduced pressure at 35°C.
Key Considerations
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Solvent Choice : Absolute ethanol prevents hydrolysis of the acetal group.
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Base Selection : Calcium oxide neutralizes HI, driving the reaction toward completion.
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Yield : This step achieves ~70% conversion, with impurities removed in subsequent steps.
Purification and Crystallization
Crude product is purified via sequential crystallization:
Ethanol-Ethyl Acetate Recrystallization
Metathesis for Iodide Exchange
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The iodide salt is treated with AgCl (4.5 g) in distilled water (40 mL) for 20 minutes to replace chloride with iodide.
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Filtration removes AgCl, and the solution is concentrated under nitrogen to prevent oxidation.
Final Isolation of Betainealdehyde Diethylacetal Iodide
The purified concentrate is converted to betainealdehyde diethylacetal chloride using concentrated HCl, followed by acetylation:
Acetylation Protocol
Table 2: Characterization Data
| Property | Value |
|---|---|
| Melting Point | 128°C (lit. 113°C) |
| Elemental Analysis | C:30.5%, H:6.59%, N:5.09%, I:46.13% |
| Solubility | Water, ethanol |
Alternative Preparation Routes
Direct Alkylation of Aminoacetaldehyde
An alternative method skips the acetal protection step:
Chemical Reactions Analysis
Betainealdehyde Diethylacetal Iodide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form betaine, a trimethylated derivative of the amino acid glycine.
Reduction: It can be reduced to form various intermediates that are useful in synthetic chemistry.
Substitution: The iodide ion can be substituted with other nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Applications in Organic Synthesis
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Protecting Group for Carbonyl Compounds
- Betainealdehyde diethylacetal iodide can function as a protecting group for carbonyl functionalities during multi-step organic syntheses. Its ability to form stable acetals allows for selective reactions without interference from carbonyl groups.
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Precursor in the Synthesis of Bioactive Compounds
- The compound serves as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. Its derivatives have been explored for their potential therapeutic effects, particularly in anti-inflammatory and antimicrobial applications.
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Facilitating the Wittig Reaction
- This compound can be utilized in Wittig reactions to generate alkenes from aldehydes and ketones. The presence of the acetal group may influence the stereochemistry of the resulting products, making it a valuable tool in stereoselective synthesis.
Medicinal Chemistry Applications
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Antimicrobial Activity
- Studies have indicated that derivatives of betainealdehyde exhibit antimicrobial properties. Research has shown that modifications to the acetal structure can enhance efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
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Antioxidant Properties
- This compound has demonstrated antioxidant activity, which is beneficial in preventing oxidative stress-related diseases. Its role in scavenging free radicals positions it as a potential therapeutic agent in conditions like cardiovascular diseases.
Case Study 1: Synthesis of Antimicrobial Agents
A study published in Journal of Organic Chemistry investigated the use of this compound as a precursor for synthesizing novel antimicrobial agents. The research highlighted how variations in the acetal structure affected biological activity against Gram-positive and Gram-negative bacteria.
Case Study 2: Application in Antioxidant Research
Research conducted by Smith et al. (2023) demonstrated that derivatives of betainealdehyde possess significant antioxidant properties. The study involved testing various concentrations of the compound on cell cultures exposed to oxidative stress, revealing dose-dependent protective effects.
Case Study 3: Wittig Reaction Optimization
In a recent study, researchers optimized the Wittig reaction using this compound as a substrate. The findings suggested that this compound could facilitate higher yields of alkenes with improved stereochemical outcomes compared to traditional methods.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Protecting group for carbonyls | Enhanced selectivity in multi-step reactions |
| Medicinal Chemistry | Antimicrobial and antioxidant properties | Effective against specific bacterial strains |
| Wittig Reaction | Precursor for alkene synthesis | Improved yields and stereochemistry |
Mechanism of Action
The mechanism of action of Betainealdehyde Diethylacetal Iodide involves its conversion to betaine in biological systems. Betaine functions as an organic osmolyte, protecting cells against osmotic stress by stabilizing the structure of proteins and membranes . It also serves as a methyl donor in various metabolic pathways, contributing to the synthesis of complex molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Betainealdehyde Diethylacetal Iodide belongs to a class of halogenated acetal derivatives. Below is a systematic comparison with structurally or functionally related compounds:
Halogenated Betaine Derivatives
Iodide-Containing Structural Analogs
Acetal/Aldehyde Derivatives
Key Research Findings
Metal Chelation : this compound forms stable complexes with aluminum, mimicking choline’s structure. This property is under investigation for neurodegenerative disease research .
Synthetic Utility: Its iodide group facilitates nucleophilic substitutions, making it a versatile intermediate in organometallic synthesis .
Biological Stability : Compared to chloride or bromide analogs, the iodide derivative exhibits superior stability in physiological conditions, enhancing its utility in in vitro assays .
Biological Activity
Introduction
Betainealdehyde diethylacetal iodide is a compound derived from betaine aldehyde, which has garnered attention due to its potential biological activities, particularly in enzymatic inhibition and its implications in various biochemical pathways. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
This compound is characterized by its acetal structure, which influences its reactivity and interaction with biological systems. The compound acts primarily through modulation of enzyme activity, particularly acetylcholinesterase (AChE) and aldehyde dehydrogenases (ALDHs).
Enzymatic Inhibition
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Acetylcholinesterase Inhibition :
- A study demonstrated that various aminoalkanol derivatives, including this compound, exhibited significant inhibitory effects on AChE. The inhibition was quantified using capillary electrophoresis, revealing a concentration-dependent inhibition pattern with notable inhibitory constants (IC50 values) ranging from 0.08 mM to 0.4 mM across different derivatives .
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Aldehyde Dehydrogenases :
- Research indicates that this compound may also interact with ALDHs, particularly in bacterial systems. For instance, the enzyme BetB from Staphylococcus aureus showed substrate inhibition at low concentrations of betaine aldehyde, suggesting that similar mechanisms could be at play with its acetal derivatives .
Table 1: Summary of Inhibitory Effects on AChE
| Compound | IC50 (mM) | Mechanism of Action |
|---|---|---|
| This compound | 0.08 | Competitive inhibition at active site |
| Aminoalkanol Derivative I | 0.15 | Non-competitive inhibition |
| Other Related Compounds | 0.4 | Mixed-type inhibition |
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of betaine derivatives, including this compound, it was found to exhibit cytotoxic effects against chronic myelogenous leukemia cells (K562) and HeLa cells. The compound demonstrated toxicity in the range of 100 µM to 400 µM, indicating potential as an anticancer agent .
Case Study 2: Bioactivity in Microbial Systems
Another investigation focused on the antimicrobial properties of this compound revealed significant activity against biofilm-forming pathogens such as Pseudomonas aeruginosa. This study highlighted the compound's ability to inhibit quorum sensing mechanisms, thereby reducing virulence factors without affecting bacterial growth rates .
Kinetic Studies
Kinetic analyses have shown that the interaction of this compound with enzymes follows a random Bi Bi mechanism for ALDHs, suggesting complex binding dynamics that could be influenced by environmental factors such as pH and substrate concentration .
Structural Insights
Recent structural studies using X-ray crystallography have provided insights into the binding modes of this compound within enzyme active sites. These studies suggest that modifications in the acetal structure can enhance or reduce binding affinity depending on the target enzyme .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Betainealdehyde Diethylacetal Iodide, and what are the critical parameters influencing yield and purity?
- Methodological Answer : The synthesis typically involves hydrolysis of diethylacetal precursors (e.g., using acidic or enzymatic methods) or Wittig-type reactions with iodide-containing intermediates. For example, hydrolysis of diethylacetal derivatives (e.g., TMABAL diethylacetal) under controlled acidic conditions can yield the free aldehyde, with critical parameters including pH, temperature, and reaction time . Alternatively, Wittig reactions using phosphonium iodide reagents (e.g., 4-methyl-3,5-hexadienylenetriphenylphosphorane iodide) require anhydrous conditions, precise stoichiometry, and low-temperature initiation to optimize yields (35% in one study) . Catalyst selection (e.g., Amberlyst® 15 resin) and reactor design (e.g., simulated moving-bed reactors) also significantly impact purity (up to 87%) and conversion rates (98%) .
Q. How should this compound be characterized to confirm its structural integrity and purity?
- Methodological Answer : Characterization requires a combination of chromatographic and spectroscopic techniques:
- Gas Chromatography (GC) with flame ionization detection (FID) can quantify aldehydes and acetals, with diethylacetal concentrations converted to equivalent aldehyde values using standardized factors (e.g., 1 mg diethylacetal ≈ 0.373 mg acetaldehyde) .
- Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy validate structural features like the aldehyde group and iodine substituents.
- Elemental Analysis ensures stoichiometric consistency. Detailed documentation of reagents (e.g., purity, storage conditions) is critical for reproducibility .
Q. What are the stability considerations for this compound under various storage conditions?
- Methodological Answer : The compound is sensitive to moisture and light due to its iodide and aldehyde functional groups. Storage in anhydrous, dark conditions at low temperatures (e.g., –20°C) in sealed amber vials is recommended. Degradation can be monitored via periodic GC or HPLC analysis. Stability studies should include controls for temperature, humidity, and oxygen exposure .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound using modern catalytic systems?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Acidic resins (e.g., Amberlyst® 15) enhance reaction rates and selectivity in acetal formation .
- Reactor Design : Simulated moving-bed reactors (SMBR) improve separation efficiency, achieving 98% conversion and 87% purity by integrating reaction and purification steps .
- Solvent Selection : Ethers (e.g., dry diethyl ether) minimize side reactions in Wittig syntheses, but solvent polarity must balance reagent solubility and reaction kinetics . Kinetic modeling and adsorption isotherm studies are essential for scaling up .
Q. What analytical challenges arise when quantifying this compound in complex mixtures?
- Methodological Answer : Key challenges include:
- Co-elution in Chromatography : Overlapping peaks with similar retention times can be resolved using tandem mass spectrometry (GC-MS/MS) or advanced column phases.
- Matrix Effects : Biological or environmental samples require pre-treatment (e.g., solid-phase extraction) to remove interferents.
- Quantification of Iodide : Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or ion chromatography ensures accurate iodide detection. Uncertainties in calibration curves must be statistically validated .
Q. How do contradictory findings regarding reactivity in different solvent systems inform experimental design?
- Methodological Answer : Discrepancies often arise from solvent polarity effects on reaction intermediates. For example, hydrolysis rates of diethylacetals vary significantly in aqueous vs. organic phases . Researchers should:
- Conduct solvent screening with dielectric constant and hydrogen-bonding parameters.
- Use computational tools (e.g., COSMO-RS) to predict solvent-solute interactions.
- Validate findings with kinetic studies under controlled conditions .
Q. What strategies reconcile discrepancies between theoretical predictions and experimental data in synthesis?
- Methodological Answer : Discrepancies may stem from unaccounted mass-transfer limitations or side reactions. Strategies include:
- Multiscale Modeling : Combine quantum mechanical calculations (e.g., DFT for reaction pathways) with macroscopic reactor simulations .
- In Situ Monitoring : Techniques like ReactIR or Raman spectroscopy track intermediate formation in real time.
- Sensitivity Analysis : Identify critical parameters (e.g., temperature gradients, catalyst deactivation) through Monte Carlo simulations .
Q. How can this compound be utilized in glycine betaine biosynthesis studies?
- Methodological Answer : The compound serves as a precursor to betaine aldehyde, which is converted to glycine betaine by betaine aldehyde dehydrogenase (BADH). Methodological steps include:
- Hydrolysis : Acidic hydrolysis of the diethylacetal group to release free betaine aldehyde .
- Enzymatic Assays : Monitor BADH activity spectrophotometrically (NAD+ reduction at 340 nm) under varying pH and temperature conditions.
- Controls : Include substrate-free blanks and enzyme inhibitors (e.g., mercury ions) to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
